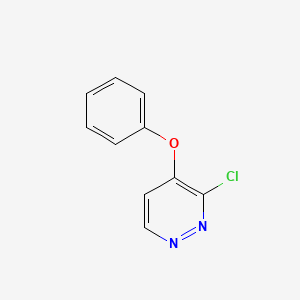
3-Chloro-4-phenoxypyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base . Another method includes the catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines . These reactions typically occur under mild conditions, such as room temperature and ordinary pressure, using catalysts like palladium on charcoal or Raney nickel in ammonia methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale preparation techniques. These methods include the use of autoclaves at controlled temperatures (50-60°C) and pressures (10-20 kg/cm²) to ensure efficient synthesis . The choice of catalysts and reaction conditions is crucial to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Chloro-4-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions:
Catalysts: Palladium on charcoal, Raney nickel.
Solvents: Ammonia methanol, ethanol.
Conditions: Room temperature, ordinary pressure, sometimes elevated temperatures and pressures for industrial processes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of 3-chloro-6-phenoxypyridazines can yield various 3-phenoxypyridazines .
科学研究应用
3-Chloro-4-phenoxypyridazine has a wide range of applications in scientific research:
Agriculture: It is used as a selective herbicide due to its ability to inhibit the growth of specific weeds without harming crops.
Pharmaceuticals: Pyridazine derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-4-phenoxypyridazine varies based on its application:
Herbicidal Activity: It inhibits the growth of weeds by interfering with specific biochemical pathways essential for plant development.
Pharmaceutical Effects: The compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects like antimicrobial or anticancer activity.
相似化合物的比较
3-Phenoxypyridazine: Similar in structure but lacks the chlorine atom, which can influence its biological activity.
3-(2,6-Dichlorophenoxy)pyridazine: Contains additional chlorine atoms, potentially enhancing its herbicidal properties.
Uniqueness: 3-Chloro-4-phenoxypyridazine stands out due to its specific substitution pattern, which can significantly impact its reactivity and biological activity. The presence of both chlorine and phenoxy groups provides a unique combination of properties that can be fine-tuned for various applications .
属性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
3-chloro-4-phenoxypyridazine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-7-12-13-10)14-8-4-2-1-3-5-8/h1-7H |
InChI 键 |
HFDURQKRVVEOLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(N=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)
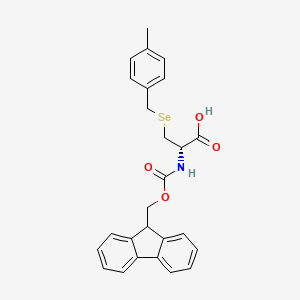
![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)
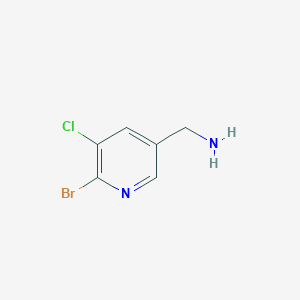
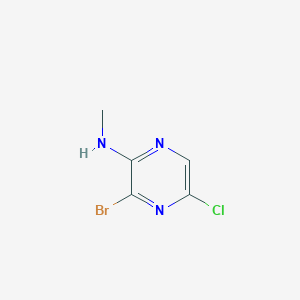
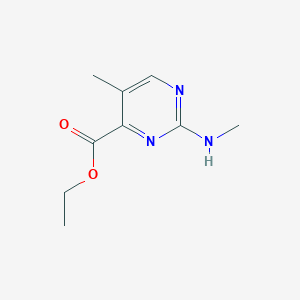
![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
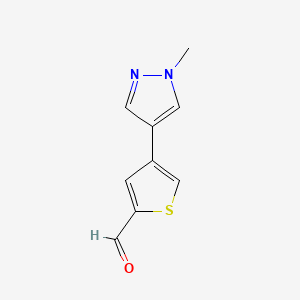
![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
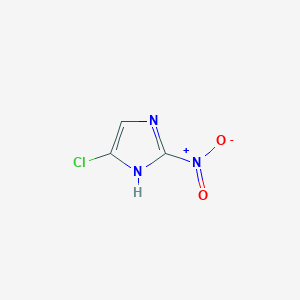
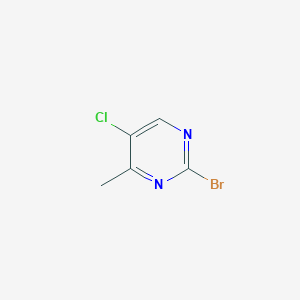
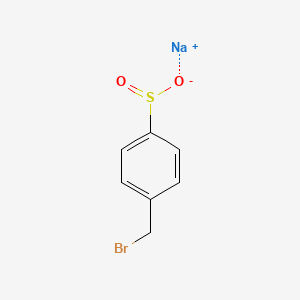
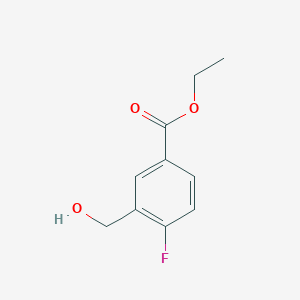
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
